Salidroside Salidroside Salidroside is a glycoside.
Salidroside is a natural product found in Hypericum erectum, Fraxinus formosana, and other organisms with data available.
See also: Sedum roseum root (part of); Rhodiola crenulata root (part of).
Brand Name: Vulcanchem
CAS No.: 10338-51-9
VCID: VC21347922
InChI: InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1
SMILES:
Molecular Formula: C14H20O7
Molecular Weight: 300.30 g/mol

Salidroside

CAS No.: 10338-51-9

Cat. No.: VC21347922

Molecular Formula: C14H20O7

Molecular Weight: 300.30 g/mol

* For research use only. Not for human or veterinary use.

Salidroside - 10338-51-9

CAS No. 10338-51-9
Molecular Formula C14H20O7
Molecular Weight 300.30 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key ILRCGYURZSFMEG-RKQHYHRCSA-N
Isomeric SMILES C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Canonical SMILES C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O

Chemical Structure and Properties

Salidroside is a glycoside with the chemical formula C₁₄H₂₀O₇ and functions as a phenylethanol-derived glycoside. According to experimental data, salidroside has specific physical properties that contribute to its pharmacological activities .

Physical Characteristics

Collision cross-section measurements reveal distinctive values for different ionic forms of salidroside:

  • 164.98 Ų [M+Na]⁺

  • 168.99 Ų [M+K]⁺

  • 156.27 Ų [M+H-H₂O]⁺

These measurements were calibrated using polyalanine and drug standards, providing important information about the compound's three-dimensional structure and potential interactions with biological targets.

Spectral Properties

Mass spectrometry analysis shows characteristic fragmentation patterns for salidroside, with prominent peaks at:

m/zRelative Intensity
132.9295100
102.921986.58
150.941666.31
61.005353.29
85.019953.12

These spectral characteristics are essential for the reliable identification and quantification of salidroside in various matrices .

Natural Sources and Extraction

Primary Sources

Salidroside is predominantly found in several plant species, with Rhodiola species being the most significant natural source.

  • Rhodiola rosea L. (golden root or Arctic root) is the most well-documented source

  • Other reported sources include Hypericum erectum and Fraxinus formosana

The compound is typically extracted from the roots and rhizomes of these plants, which have been used in traditional medicine systems across Asia and Eastern Europe for centuries.

Molecular Mechanisms of Action

Salidroside exhibits diverse pharmacological activities through multiple molecular pathways. Current research has elucidated several key mechanisms underlying its therapeutic effects.

Neuroprotective Mechanisms

Salidroside demonstrates significant neuroprotective effects through several pathways:

BDNF/PI3K/Akt Pathway Modulation

Salidroside upregulates the expression of brain-derived neurotrophic factor (BDNF) and tyrosine kinase receptor B (TrkB). This interaction activates phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-4,5,-triphosphate (PIP3). This process leads to the activation of mammalian target of rapamycin complex 2 (mTORC2), which subsequently phosphorylates and activates protein kinase B (Akt) .

Activation of the BDNF/PI3K/Akt pathway is crucial for inhibiting excitotoxicity, which can trigger the activation of mammalian target of rapamycin complex 1 (mTORC1) that promotes cell survival and proliferation by stimulating lipid and protein synthesis .

Anti-Apoptotic Effects

Studies involving middle cerebral artery occlusion (MCAO) mice models revealed that salidroside treatment significantly reduced ischemia/reperfusion (I/R) injury-induced neuronal apoptosis. It accomplishes this by promoting PI3K and Akt expression levels, leading to recovery from post-stroke brain injury .

Additionally, salidroside suppresses ischemia-induced apoptosis by inhibiting apoptotic proteins, including B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated protein (Bax) .

Antioxidant Activity

Salidroside ameliorates post-ischemic neuronal injury by enhancing the expression of nuclear erythroid 2-related factor 2 (Nrf2), a transcription factor that binds to the antioxidant response element (ARE). This interaction induces the expression of several antioxidant enzymes involved in reactive oxygen species (ROS) scavenging, such as:

  • Catalase (CAT)

  • Superoxide dismutase (SOD)

  • Glutathione (GSH)

  • Glutathione peroxidase (GSH-px)

In PC12 cells subjected to cobalt chloride (CoCl₂)-induced hypoxia, salidroside significantly decreased ROS production and attenuated ultrastructural damage to mitochondria .

Cardiovascular Protective Mechanisms

Salidroside has demonstrated significant cardioprotective effects in various experimental models.

Anti-Apoptotic Effects in Cardiomyocytes

Oral administration of salidroside significantly impacts the expression of both extrinsic and intrinsic apoptotic-related factors in cardiac disease models. It suppresses pro-apoptotic factors including:

  • FasL

  • Fas

  • FADD

  • Bax

While simultaneously increasing anti-apoptotic factors:

  • Bcl-2

  • Bcl-xl

Intragastric salidroside treatment in rats with I/R injury has been shown to suppress myocardial apoptosis after 30 minutes of left anterior descending occlusion. This protection was attributed to an increased Bcl-2/Bax ratio and decreased caspase 3 and caspase 9 activities .

Anti-Inflammatory Actions

Myocardial ischemia triggers inflammation as energy crisis and oxidative stress from persistent I/R injury elevate pro-inflammatory cytokines and inflammatory transcription factors. Salidroside has been shown to attenuate this inflammatory response by decreasing levels of:

  • Nuclear factor kappa B (NF-κB)

  • Interleukin-6 (IL-6)

  • Interleukin-1β (IL-1β)

  • Tumor necrosis factor-alpha (TNF-α)

Renal Protective Mechanisms

Salidroside exhibits renoprotective effects through similar anti-inflammatory and anti-apoptotic mechanisms observed in neuroprotection and cardioprotection.

Protection Against Renal I/R Injury

In human renal tubular epithelial cells (HK-2) under I/R conditions, salidroside decreases ROS levels and promotes SOD activity, enhancing cell viability. It inhibits inflammation by reducing the levels of TNF-α, IL-1β, and IL-6, while inhibiting apoptosis by increasing Bcl-2 expression and decreasing Bax expression .

Mitigation of Acute Kidney Injury in Sepsis

In acute kidney injury (AKI) septic rat models, salidroside administered via tail vein injection significantly reduced plasma levels of TNF-α, IL-1β, and IL-17A. Furthermore, it reduced the mRNA expression of Bax while increasing that of Bcl-2 .

Angiogenic Properties

One of the most promising therapeutic applications of salidroside is its ability to promote neovascularization, which is particularly relevant for peripheral artery diseases.

PHD3 Inhibition Pathway

Salidroside promotes neovascularization in hind-limb ischemia (HLI) models through inhibition of prolyl-hydroxylase domain 3 (PHD3) transcription, without affecting PHD1 and PHD2. This inhibition might occur through estrogen receptor alpha (ERα) .

Paracrine Signaling Enhancement

Salidroside treatment enhances the paracrine function of skeletal muscle cells, which promotes the migration of endothelial and smooth muscle cells. This effect is mediated through FGF2/FGF2R and PDGF-BB/PDGFR-β pathways. Inhibition of these pathways abolishes salidroside's angiogenic effects in HLI mice .

mTOR Signaling Regulation

In PC12 cells subjected to CoCl₂-induced hypoxia, salidroside rescues the repression of REDD1/mTOR/p70S6K signal transduction. Phosphorylated mTOR (p-mTOR) is significantly reduced by CoCl₂, and this inhibition is relieved by salidroside treatment. This effect is blocked by pretreatment with RAD001, suggesting that salidroside may protect brain neurons from ischemic injury through mTOR signaling .

Therapeutic Applications

Neuroprotection

Salidroside shows significant potential for treating neurological disorders, particularly those involving ischemic injury or oxidative stress.

Ischemic Stroke

Studies using the MCAO mice model demonstrate that salidroside treatment reduces I/R injury-induced neuronal apoptosis and promotes recovery from post-stroke brain injury . Its neuroprotective effects are attributed to:

  • Promotion of PI3K and Akt expression

  • Suppression of apoptotic proteins

  • Enhancement of antioxidant enzyme expression through Nrf2 activation

Hypoxic/Ischemic Conditions

In PC12 cells subjected to CoCl₂-induced hypoxia, salidroside dramatically attenuates mitochondrial ultrastructural damage and decreases ROS production. It also rescues CoCl₂-induced repression of the REDD1/mTOR/p70S6K signaling pathway, suggesting potential applications in cerebral ischemia treatment .

Cardiovascular Protection

Salidroside demonstrates significant potential for treating various cardiovascular disorders, particularly ischemic heart disease.

Ischemic Heart Disease

Ischemic heart disease (IHD) is characterized by stenosis or arterial obstruction, leading to insufficient blood flow to the heart. Salidroside's cardioprotective effects include:

  • Prevention of cardiomyocyte apoptosis

  • Suppression of pro-apoptotic factors

  • Increase in anti-apoptotic factors

  • Reduction of inflammatory cytokines

Peripheral Artery Disease

Peripheral artery disease (PAD) affects more than 5% of people aged 40 years or older, with prevalence increasing with age. It most commonly results in hind-limb ischemia (HLI) .

Therapeutic Angiogenesis

Intramuscular administration of salidroside robustly enhances blood perfusion recovery by promoting neovascularization in HLI mice. This effect is attributed to:

  • Promotion of skeletal muscle cell migration and paracrine function

  • Inhibition of PHD3 transcription

  • Enhancement of endothelial and smooth muscle cell migration through FGF2/FGF2R and PDGF-BB/PDGFR-β pathways

Renal Protection

Salidroside exhibits protective effects against renal I/R injury and sepsis-induced acute kidney injury.

Renal I/R Injury

In HK-2 cells under I/R conditions, salidroside decreases ROS levels, promotes SOD activity, and enhances cell viability. It also inhibits inflammation and apoptosis .

Sepsis-Induced Acute Kidney Injury

In AKI septic rat models, salidroside significantly reduces plasma levels of pro-inflammatory cytokines and modulates apoptotic gene expression .

Recent Research Developments

Cytochrome P450 Interactions

Recent research published in August 2024 has investigated salidroside's influence on cytochrome P450 metabolic activities. Rats treated with salidroside at doses ranging from 5 to 45 mg/kg/day for 7 consecutive days showed altered P450 metabolic activities. In vitro inhibition studies with human liver microsomes and naive rat liver microsomes were also performed, suggesting potential drug-drug interactions that require consideration for clinical applications .

Coronary Artery Disease Treatment

A 2023 study explored the mechanism of salidroside in treating coronary artery disease (CAD) and its role in angiogenesis. The research revealed that salidroside affects the migration of human umbilical vein endothelial cells (HUVECs), which is crucial for angiogenesis. Differential gene analysis identified 337 differentially expressed genes (DEGs) in response to salidroside treatment, with 130 upregulated and 207 downregulated .

Enrichment analysis revealed that both salidroside-related targets and targets for CAD treatment were enriched in biological processes related to epithelial cell proliferation and morphogenesis. CellMarker enrichment analysis showed that targets for CAD treatment were enriched in blood vessels, bone marrow, muscle, endothelial cells, and endothelial progenitor cells, supporting salidroside's potential role in promoting angiogenesis and vascular repair .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator